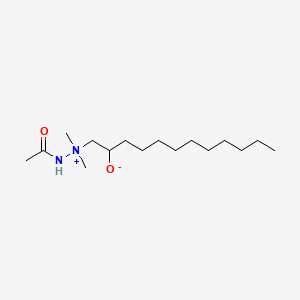
2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt is a complex organic compound with a unique structure that includes both hydrazinium and hydroxide functional groups
Méthodes De Préparation
The synthesis of 2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt involves multiple steps. The synthetic route typically starts with the preparation of the hydrazinium precursor, followed by the introduction of the acetyl and hydroxydodecyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Des Réactions Chimiques
2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazinium derivatives.
Substitution: Substitution reactions can occur at the acetyl or hydroxydodecyl groups, often using halogenating agents or nucleophiles.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt involves its interaction with specific molecular targets. The hydrazinium group can form stable complexes with metal ions, while the hydroxide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and exert its effects.
Comparaison Avec Des Composés Similaires
Compared to other hydrazinium compounds, 2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt is unique due to its specific functional groups and structural configuration. Similar compounds include:
- 1,1-Dimethylhydrazinium hydroxide
- 2-Acetylhydrazinium hydroxide
- 1-(2-Hydroxydodecyl)hydrazinium hydroxide
These compounds share some structural similarities but differ in their functional groups and overall reactivity.
Propriétés
Numéro CAS |
54472-70-7 |
|---|---|
Formule moléculaire |
C16H34N2O2 |
Poids moléculaire |
286.45 g/mol |
Nom IUPAC |
1-[acetamido(dimethyl)azaniumyl]dodecan-2-olate |
InChI |
InChI=1S/C16H34N2O2/c1-5-6-7-8-9-10-11-12-13-16(20)14-18(3,4)17-15(2)19/h16H,5-14H2,1-4H3,(H,17,19) |
Clé InChI |
BGGLZYHOFDTBQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C[N+](C)(C)NC(=O)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















